molecular formula C17H16F3N5O2 B2420192 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034417-42-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2420192
CAS No.: 2034417-42-8
M. Wt: 379.343
InChI Key: GRDUQXJIUSOVNS-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O2 and its molecular weight is 379.343. The purity is usually 95%.
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Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16-7-6-13-22-23-14(25(13)24-16)10-21-15(26)9-11-4-3-5-12(8-11)17(18,19)20/h3-8H,2,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQXJIUSOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound incorporates a triazolo-pyridazine moiety and a trifluoromethyl phenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on current research findings.

Structural Characteristics

The compound's structure can be represented as follows:

N 6 ethoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 2 3 trifluoromethyl phenyl acetamide\text{N 6 ethoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl methyl 2 3 trifluoromethyl phenyl acetamide}

Key Features:

  • Triazolo[4,3-b]pyridazine : Known for various biological activities including antimicrobial and antiviral properties.
  • Trifluoromethyl Group : Often enhances lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Compounds with similar structural motifs have shown significant antimicrobial properties. For instance, derivatives of triazolo-pyridazines have been evaluated for their efficacy against various pathogens. In one study, compounds featuring triazolo frameworks demonstrated activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of key enzymes. It has been suggested that similar compounds inhibit enzyme activity by binding to active sites and preventing substrate access . This inhibition can disrupt critical biochemical pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study involving a series of triazolo-pyridazine derivatives reported that compounds with similar structures exhibited significant anti-tubercular activity. The best-performing compounds showed IC90 values between 3.73 and 4.00 μM against Mycobacterium tuberculosis .
    • Cytotoxicity assays on human embryonic kidney cells indicated that certain derivatives were non-toxic at effective concentrations .
  • Structure-Activity Relationship (SAR) :
    • The inclusion of the ethoxy group in the structure has been hypothesized to enhance solubility and bioavailability .
    • The trifluoromethyl group has been associated with increased potency due to its electronic effects on molecular interactions .

Table 1: Biological Activity Summary

Compound NameTarget PathogenIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
Compound AMycobacterium tuberculosis1.353.73Non-toxic
Compound BMycobacterium tuberculosis2.184.00Non-toxic

Table 2: Structure-Activity Relationship Data

Structure FeatureEffect on ActivityReference
Ethoxy GroupEnhances solubility
Trifluoromethyl GroupIncreases potency
Triazolo-Pyridazine MoietyBroadens biological activity

Scientific Research Applications

Structural Characteristics

The compound features a triazolo ring fused with a pyridazine moiety, which contributes to its potential biological activity. Its molecular formula is C17H16F3N5O2C_{17}H_{16}F_3N_5O_2 with a molecular weight of approximately 373.34 g/mol. The presence of trifluoromethyl and ethoxy groups enhances its lipophilicity and may influence its interactions with biological targets.

Antiproliferative Effects

Research has indicated that compounds with similar structural motifs, particularly those containing triazole and pyridazine frameworks, exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has shown promise in inhibiting the proliferation of cancer cells, suggesting potential applications in oncology .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes that integrate both triazole and pyridazine components. While specific protocols for this compound are not widely available, related compounds have been synthesized using various methods involving functional group modifications and coupling reactions .

Q & A

Q. Critical Parameters :

  • Temperature : Controlled heating (60–100°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Triethylamine or Pd-based catalysts for coupling steps .

Q. Table 1: Example Synthesis Conditions

StepSolventCatalystTemperature (°C)Yield (%)Reference
Triazole formationDMFNone8065–75
Acetamide couplingDCMEDCI/HOBtRT50–60

Which analytical methods are most robust for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry of the triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ = 405.48 for analogs) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects influencing reactivity .
  • Dynamic Light Scattering (DLS) : Study aggregation behavior in solution, which may impact biological assays .

How can researchers address contradictory data in biological activity studies?

Advanced Research Focus
Contradictions in IC50 values or target selectivity may arise due to:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability .

Q. Methodological Solutions :

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out rapid degradation .

What strategies optimize reaction yields for derivatives with modified substituents?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Screen solvent/catalyst combinations (e.g., toluene/Pd(OAc)2 vs. DMF/CuI) to maximize yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for temperature-sensitive steps .

Q. Table 2: Yield Optimization Case Study

Derivative ModificationSolventCatalystTime (h)Yield Improvement (%)
Trifluoromethyl → MethylAcetonitrilePd/C6+25
Ethoxy → MethoxyTHFK2CO312+15

How can computational modeling guide the design of analogs with enhanced activity?

Q. Advanced Research Focus

  • Molecular Docking : Predict binding modes to targets like kinase domains (e.g., p38 MAPK) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., CF3 vs. CH3) with logP and IC50 values .

Q. Key Findings :

  • The trifluoromethyl group enhances hydrophobic interactions but may reduce solubility.
  • Ethoxy substituents improve metabolic stability compared to methoxy groups .

What are the challenges in analyzing stability under physiological conditions?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Monitor hydrolysis of the acetamide group in PBS buffers (pH 7.4 vs. 2.0) via LC-MS .
  • Photostability : Expose compounds to UV light (λ = 365 nm) and track degradation products using TLC .

Q. Table 3: Stability Profile of Analogous Compounds

ConditionHalf-Life (h)Major Degradation PathwayReference
pH 7.4, 37°C48Acetamide hydrolysis
UV light, 24h12Triazole ring oxidation

How to resolve discrepancies in reported enzyme inhibition mechanisms?

Advanced Research Focus
Discrepancies may stem from:

  • Enzyme Isoform Specificity : Test against α, β, and γ isoforms of the target kinase .
  • Allosteric vs. Competitive Inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to clarify mode of action .

Q. Methodology :

  • Use fluorescent probes (e.g., ATP-Glo) to quantify enzyme activity in real-time .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Continuous Flow Chemistry : Minimize batch variability and improve heat management .
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. Critical Considerations :

  • Purification : Use flash chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate high-purity batches (>99%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.